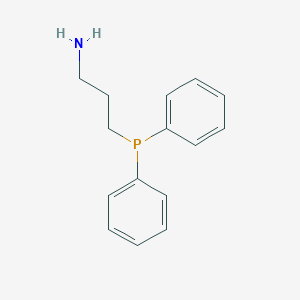

3-(Diphenylphosphino)-1-propylamine

説明

Significance of Organophosphorus Ligands in Transition Metal Catalysis and Coordination Chemistry

Organophosphorus compounds represent an indispensable class of ligands in the fields of transition metal catalysis and coordination chemistry. mdpi.comscilit.com Their widespread success is largely attributed to the ease with which their electronic and steric properties can be systematically modified. mdpi.comnih.gov This "tuneability" allows chemists to exert a high degree of control over the reactivity and selectivity of metal complexes in catalytic processes. psu.edu

Phosphine (B1218219) ligands, a subset of organophosphorus compounds, are particularly valued for their strong σ-donating and variable π-accepting abilities, which help to stabilize the metal center and influence the catalytic cycle. nih.gov They play a crucial role in a multitude of transition metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, as well as asymmetric hydrogenations. psu.edusigmaaldrich.com The development of new and efficient phosphine ligands is a continuous effort, aiming to improve catalytic activity for challenging transformations, such as those involving unactivated aryl chlorides. psu.edu The versatility of these ligands has made them central to the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. nih.gov

Unique Structural Features and Multifunctional Nature of 3-(Diphenylphosphino)-1-propylamine

This compound, also known as (3-Aminopropyl)diphenylphosphine, possesses a distinct molecular architecture that underpins its utility. chemimpex.comscbt.com The molecule integrates a "soft" phosphorus donor atom, in the form of a diphenylphosphino group, and a "hard" nitrogen donor atom from the primary amine group. nih.gov These two donor sites are connected by a flexible three-carbon (propyl) chain. This P,N-hybrid or "hemilabile" nature is a key feature. nih.gov

The diphenylphosphino group provides the strong coordination typical of phosphine ligands, while the amine group can either coordinate to the metal center, forming a stable chelate ring, or remain uncoordinated. chemimpex.comnih.gov This ability of the nitrogen atom to reversibly bind to the metal center during a catalytic cycle can open up a coordination site for the substrate to bind, facilitating the reaction. nih.gov This multifunctional character allows it to act as a versatile ligand for various transition metals, such as palladium and platinum, forming stable complexes that enhance catalytic efficiency in reactions like cross-coupling and asymmetric synthesis. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16605-03-1 scbt.com |

| Molecular Formula | C₁₅H₁₈NP chemimpex.com |

| Molecular Weight | 243.29 g/mol chemimpex.com |

| Appearance | Colorless to pale yellow liquid chemimpex.comthermofisher.com |

| Boiling Point | 145 °C / 1 mmHg chemimpex.com |

| Synonym | (3-Aminopropyl)diphenylphosphine chemimpex.com |

Historical Context and Evolution of Research on P,N-Hybrid Ligands

The exploration of ligands containing both phosphorus and nitrogen donor atoms, known as P,N-hybrid ligands, has a rich history. Some of the foundational P,N-ligands have been known for more than two decades. mdpi.com The initial interest in these ligands stemmed from the desire to combine the distinct electronic properties of "soft" phosphine donors and "hard" amine donors within a single molecule. nih.gov This combination was predicted to create unique reactivity at the metal center. acs.org

Early research focused on relatively simple P,N-ligands. Over time, the field has evolved significantly, leading to the design and synthesis of increasingly sophisticated ligand architectures. acs.org This evolution includes the development of ligands with rigid backbones, the introduction of stereogenic centers to control the three-dimensional arrangement of the coordinated metal (asymmetric catalysis), and the synthesis of complex polydentate "pincer" ligands that can occupy three coordination sites on a metal. mdpi.comacs.org A major area of development has been in axially chiral P,N-ligands, which have proven to be powerful in a wide range of enantioselective transformations. acs.org The continuous development of novel P,N-ligand scaffolds remains a vibrant area of research, driven by the quest for more efficient and selective catalysts for synthetic chemistry. mdpi.combohrium.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-diphenylphosphanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZWMOWSTWWMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299770 | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16605-03-1 | |

| Record name | 16605-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Diphenylphosphino)-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Diphenylphosphino 1 Propylamine and Its Functionalized Analogues

Established Synthetic Routes to 3-(Diphenylphosphino)-1-propylamine

The synthesis of this compound, a P,N-type ligand, is primarily achieved through well-established methods of C-P bond formation. These routes are foundational in organophosphorus chemistry and offer reliable access to the target compound.

One of the most common strategies involves the nucleophilic substitution of a carbon electrophile with a phosphorus nucleophile. This is typically realized by reacting a metal diphenylphosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), with a 3-halopropylamine derivative. To prevent side reactions with the amine functionality, the amine is often protected, for instance as a hydrochloride salt or with an organic protecting group. The metal phosphide, generated in situ from diphenylphosphine (B32561) and a strong base (e.g., n-butyllithium) or by cleavage of a P-P bond, displaces the halide on the propyl chain. A subsequent deprotection step liberates the primary amine, yielding the final product.

An alternative and highly atom-economical approach is the hydrophosphination of an unsaturated precursor. This method involves the addition of the P-H bond of diphenylphosphine across the carbon-carbon double bond of allylamine. The reaction can be initiated thermally, by UV irradiation, or, more commonly, with a radical initiator or a base/metal catalyst. nih.govnih.gov This approach is favored for its efficiency and for aligning with green chemistry principles by forming the desired product in a single step with no byproducts. nih.gov

| Synthetic Route | Key Reactants | General Conditions | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | Metal Diphenylphosphide (e.g., LiPPh₂), 3-Halo-1-propylamine (or protected form) | Inert atmosphere, organic solvent (e.g., THF), often requires subsequent deprotection | Versatile and widely applicable |

| Hydrophosphination | Diphenylphosphine, Allylamine | Catalyst (base, metal complex, or radical initiator), can sometimes be performed neat | High atom economy, often a one-step process |

Advanced Strategies for Derivatization and Structural Modification of the Ligand Backbone

The versatility of this compound as a ligand stems from the ability to readily modify its structure to fine-tune its steric and electronic properties. These modifications can be targeted at the amine, the propyl linker, or the diphenylphosphino moiety.

Functionalization of the Amine Group: The primary amine is a key site for derivatization. It can undergo standard amine reactions such as N-alkylation or N-arylation to introduce steric bulk or additional coordinating groups. Acylation with acyl chlorides or anhydrides yields corresponding amides, altering the electronic properties and hydrogen-bonding capabilities of the ligand. Reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively, which can act as powerful hydrogen-bond donors in catalytic applications.

Modification of the Phosphine (B1218219) Group: The electronic nature of the ligand is largely dictated by the substituents on the phosphorus atom. Replacing the phenyl groups with other aryl groups containing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) substituents can systematically alter the ligand's σ-donor and π-acceptor properties. This allows for the precise tuning of the electronic environment at the metal center in derived catalysts.

Chiral Modifications: The development of asymmetric catalysis has driven the synthesis of chiral aminophosphine (B1255530) ligands. sigmaaldrich.comrsc.org Chirality can be introduced into the this compound backbone, for example, by using chiral precursors for the propyl chain, often derived from the chiral pool like amino acids. sigmaaldrich.com This creates C-stereogenic ligands that can induce enantioselectivity in metal-catalyzed reactions.

Synthesis of Related Bis(diphenylphosphino)amine Ligands and Polymeric Forms

Expanding on the aminophosphine motif, related ligand classes such as bis(diphenylphosphino)amines and polymeric phosphines have been developed for applications ranging from catalysis to materials science.

Bis(diphenylphosphino)amine Ligands: These ligands, often denoted as PN(H)P-type ligands, feature two diphenylphosphino groups attached to a central nitrogen atom. A general and effective synthesis involves the reaction of a primary amine (R-NH₂) with two equivalents of chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to scavenge the HCl byproduct. researchgate.netresearchgate.net This modular approach allows for the synthesis of a wide library of ligands by simply varying the starting primary amine, thereby systematically altering the N-substituent. researchgate.netresearchgate.netacs.org This strategy has been used to prepare ligands like N,N-bis(diphenylphosphino)benzidine and N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine. researchgate.net

| Starting Amine | Resulting Ligand | Synthetic Method | Reference |

|---|---|---|---|

| 4-Aminodiphenylamine | N,N-Bis(diphenylphosphino)-4-aminodiphenylamine | Reaction with 2 equiv. Ph₂PCl and Et₃N in THF | researchgate.net |

| 2-Aminofluorene | N,N-Bis(diphenylphosphino)-2-aminofluorene | Reaction with 2 equiv. Ph₂PCl and Et₃N in THF | researchgate.net |

| Benzidine | N,N-Bis(diphenylphosphino)benzidine | Aminolysis reaction | researchgate.net |

| 3,3'-Dimethoxybenzidine | N,N-Bis(diphenylphosphino)-3,3'-dimethoxybenzidine | Aminolysis reaction | researchgate.net |

Polymeric Forms: Immobilizing ligands on a solid support combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling). rsc.org Aminophosphine ligands can be incorporated into polymeric structures either by polymerization of a monomer containing the ligand unit or by grafting the ligand onto a pre-formed polymer. rsc.orgrsc.org For instance, aminophosphine ligands have been successfully synthesized on polystyrene supports. rsc.org One approach involves anchoring a suitable precursor to the resin, followed by a series of reactions to build the ligand on the solid phase. rsc.org Another strategy involves the copolymerization of a vinyl-functionalized phosphine monomer with other monomers to create a polymer-supported ligand. airitilibrary.com These polymer-supported catalysts are of great interest for creating more sustainable and economically viable chemical processes. nih.gov

Green Chemistry Approaches in Ligand Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, and the synthesis of phosphine ligands is no exception. Green chemistry principles are being applied to develop more environmentally benign and efficient routes.

A key green strategy is the pursuit of atom economy . As mentioned earlier, hydrophosphination represents an ideal, 100% atom-economical method for forming C–P bonds, as it involves the direct addition of a P–H bond across an unsaturated C–C bond without generating waste byproducts. nih.gov Catalyst- and solvent-free hydrophosphination reactions have been reported, further enhancing the green credentials of this method. rsc.org

The development of catalytic methods for C–P bond formation is another major advance. Traditional methods often rely on stoichiometric organometallic reagents like Grignard or organolithium compounds, which can be hazardous and produce significant salt waste. google.com In contrast, transition metal-catalyzed cross-coupling reactions to form C-P bonds offer a more efficient and less wasteful alternative. strath.ac.uk

Finally, addressing the high oxidizability of phosphines is crucial for preventing product loss and waste. A common tactic is the protection of the phosphine as a phosphine-borane complex . These complexes are air-stable, simplifying purification and handling. The borane (B79455) protecting group can be cleanly removed in a subsequent step to liberate the free phosphine, thus minimizing oxidative degradation throughout the synthesis.

Coordination Chemistry and Metal Complex Formation with 3 Diphenylphosphino 1 Propylamine

Ligand Binding Behavior and Coordination Modes

The coordination of 3-(Diphenylphosphino)-1-propylamine to a metal center is primarily dictated by the electronic and steric properties of the metal and the ligand itself. The phosphorus atom acts as a soft donor, favoring coordination to soft, low-valent transition metals, while the nitrogen atom is a hard donor, preferring harder metal centers. This dichotomy allows for multiple binding modes.

The most common coordination mode for this compound is as a bidentate P,N-chelating ligand. In this arrangement, both the phosphorus and nitrogen atoms bind to the same metal center, forming a stable six-membered chelate ring. This mode of coordination is observed in complexes with various transition metals, including ruthenium and palladium. researchgate.netrsc.org

The formation of a six-membered ring is generally favored due to its relatively low ring strain compared to five- or seven-membered rings. In a palladium(II) complex, where 3-(diphenylphosphino)propan-1-amine acts as a bidentate ligand, the geometry around the palladium center is nearly square planar. rsc.org The stability of these chelated structures is evidenced by their successful synthesis and isolation. For instance, the platinum(II) complex with a related N,N-Bis(diphenylphosphino)propylamine ligand exhibits a highly distorted square-planar geometry, indicating significant strain imposed by the ligand's bite angle. nih.gov This highlights how the specific geometry of the ligand backbone influences the strain and stability of the resulting complex.

Research on a palladium(II) complex with 3-(diphenylphosphino)propan-1-amine provides specific structural data that characterizes the P,N-chelate ring. rsc.org

Table 1: Selected Bond Data for a P,N-Chelated Palladium(II) Complex

| Parameter | Value | Source |

|---|---|---|

| Metal Center | Palladium(II) | rsc.org |

| Coordination Mode | Bidentate (P,N) | rsc.org |

| Chelate Ring Size | 6-membered | rsc.org |

| Pd-P Bond Length | 2.225(2) Å | rsc.org |

| Geometry | Nearly Square Planar | rsc.org |

While bidentate chelation is common, the functional groups of this compound also allow for the formation of larger structures. The amine group, for instance, can participate in hydrogen bonding, which can link individual complex molecules into extended supramolecular networks. In some crystal structures of related metal complexes, hydrogen bonding plays a crucial role in consolidating the crystal packing. For example, ruthenium(II) tris(2,2'-bipyridyl) complexes have been shown to form halogen hydrogen-bonded organic frameworks (XHOF) that provide stability to the crystal structure. nih.gov This principle suggests that the N-H bonds in coordinated DPPA could similarly direct the assembly of complexes into ordered solid-state architectures.

Hemilability refers to the property of a polydentate ligand where one donor group can reversibly dissociate from the metal center while the other remains firmly attached. wikipedia.org This "on/off" mechanism can be crucial in catalytic cycles by creating a vacant coordination site for substrate binding. wikipedia.org Ligands like this compound, with their distinct hard (N) and soft (P) donors, are prime candidates for exhibiting hemilabile behavior. The softer phosphine (B1218219) group typically forms a more kinetically inert bond with late transition metals, while the harder amine group can be more labile.

This dynamic process allows a coordinatively saturated complex to readily open a coordination site, which can lower the activation energy for catalytic transformations. wikipedia.org However, studies on certain ruthenium(II) complexes with this compound, specifically [RuCl₂(η²-P,N-DPPA)₂], have shown no evidence of fluxional behavior in variable temperature ³¹P{¹H} NMR spectra between 200-300 K, suggesting that under these conditions, the P,N-chelate is robust and does not undergo dynamic exchange on the NMR timescale. researchgate.net

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Ruthenium(II) complexes of this compound (DPPA) have been successfully synthesized and characterized. A common precursor for these syntheses is RuCl₂(PPh₃)₃. The reaction of this precursor with two molar equivalents of DPPA can lead to different products depending on the stoichiometry and reaction conditions. Two such mononuclear, octahedral neutral complexes have been isolated: [RuCl₂(η²-P,N-DPPA)₂] and [RuCl₂(η²-P,N-DPPA)(PPh₃)₂]. researchgate.net

These neutral complexes can be further reacted to produce cationic species. For example, treatment with acetonitrile (B52724) (CH₃CN) in the presence of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) yields the six-coordinate cationic complexes RuCl(η²-P,N-DPPA)₂(CH₃CN) and RuCl(η²-P,N-DPPA)(CH₃CN)(PPh₃)₂. researchgate.net

Table 2: Synthesized Ruthenium(II) Complexes with this compound

| Complex | Formula | Precursors | Characteristics | Source |

|---|---|---|---|---|

| Complex 1 | [RuCl₂(η²-P,N-DPPA)₂] | RuCl₂(PPh₃)₃, DPPA | Neutral, octahedral, diamagnetic | researchgate.net |

| Complex 2 | [RuCl₂(η²-P,N-DPPA)(PPh₃)₂] | RuCl₂(PPh₃)₃, DPPA | Neutral, octahedral, diamagnetic | researchgate.net |

| Complex 3 | RuCl(η²-P,N-DPPA)₂(CH₃CN) | Complex 1, CH₃CN, NH₄PF₆ | Cationic, six-coordinate | researchgate.net |

| Complex 4 | RuCl(η²-P,N-DPPA)(CH₃CN)(PPh₃)₂ | Complex 2, CH₃CN, NH₄PF₆ | Cationic, six-coordinate | researchgate.net |

The structural diversity of these complexes is confirmed by various analytical techniques, including FTIR, UV-vis, ESI-MS, and ³¹P{¹H} NMR spectroscopy. researchgate.net For instance, the ³¹P{¹H} NMR spectrum of [RuCl₂(η²-P,N-DPPA)₂] in CDCl₃ at 300 K shows a singlet at δ = 29.08 ppm, consistent with two equivalent phosphorus nuclei. researchgate.net

Palladium(II) complexes incorporating this compound are of significant interest, often for their catalytic applications. The synthesis of P,N-chelated palladium(II) systems can be achieved by reacting the ligand with a suitable palladium(II) precursor.

One documented synthesis involves the reaction of 3-(diphenylphosphino)propan-1-amine (L1) with a palladium(II) source, which results in a complex where the ligand coordinates in a bidentate fashion through its phosphorus and nitrogen atoms. rsc.org This coordination forms a six-membered chelate ring and results in a complex with a nearly square planar geometry around the palladium(II) center. rsc.org Such complexes have been fully characterized using techniques like multinuclear NMR and single-crystal X-ray diffraction. rsc.org

Platinum(II) Complexes: Formation and Reactivity

Platinum(II) complexes containing phosphine ligands are a well-studied class of compounds, often investigated for their catalytic and medicinal properties. While specific studies on the reactivity of this compound with platinum(II) are not extensively detailed in the reviewed literature, the formation of stable complexes is anticipated due to the strong affinity of the soft Pt(II) center for the soft phosphine donor. It is known that replacing the amino group in transplatin with other ligands can enhance the antitumor activity of the resulting compound. nih.gov

The coordination of this compound to Pt(II) is expected to proceed readily, likely forming square planar complexes, a common geometry for d⁸ metal ions like Pt(II). The ligand can coordinate in a monodentate fashion through the phosphorus atom or as a bidentate P,N-chelating ligand. The resulting complex's reactivity would be influenced by the coordination mode. For instance, cis-coordinated labile ligands are a key feature for the anticancer activity of platinum complexes like cisplatin, which bind to DNA. nih.gov The formation of a chelate with this compound would likely result in a more stable complex.

In the context of reactivity, platinum-phosphine complexes can participate in various reactions, including the formation of polynuclear species. For example, reactions of platinum terminal polyynyl complexes with organolithium reagents generate functional equivalents of platinum acetylide species, which can be derivatized with various electrophiles. acs.org While not directly involving this compound, this highlights the potential for functionalization of platinum complexes containing phosphine ligands.

Gold(I) Complexes: Derivatives and Bimetallic Systems

Gold(I) complexes, particularly those with phosphine ligands, have garnered significant attention due to their interesting structural features and potential applications in catalysis and medicine. Gold(I) has a strong affinity for soft donor atoms like phosphorus, leading to the formation of stable linear complexes. The reaction of this compound with a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), is expected to yield the corresponding phosphine-gold(I) chloride complex. nih.gov Further reactions could lead to the formation of various derivatives. For instance, reaction with silver salts of N-substituted glycines can lead to complexes where the chloride is replaced by the glycinate (B8599266) ligand, forming an Au-O bond. rsc.org

The synthesis of bimetallic gold(I) complexes is also a subject of interest. While specific bimetallic systems with this compound were not found in the searched literature, related bis(diphenylphosphino)alkane ligands have been used to create bimetallic gold(I) complexes. These complexes have shown promising antitumor activity. nih.gov The design of such bimetallic complexes often involves bridging ligands that can coordinate to two metal centers.

The table below presents representative data for related gold(I)-phosphine complexes, illustrating typical bond lengths.

| Complex | Au-P Bond Length (Å) | Au-N/Au-Cl Bond Length (Å) | Reference |

| [Au(L)(PPh₃)] (L = deprotonated hypoxanthine) | 2.2344(9) - 2.2356(8) | 2.042(3) - 2.046(3) (Au-N) | nih.gov |

| [AuCl(PPh₃)] | - | - |

Data for [AuCl(PPh₃)] is not explicitly provided in the search results but is a common starting material.

Nickel(II) Complexes: Coordination Environment and Stability

Nickel(II), a d⁸ metal ion, can adopt various coordination geometries, including square planar, tetrahedral, and octahedral, depending on the nature of the ligands. The coordination of this compound to nickel(II) is expected to form stable complexes. The ligand can act as a chelate, using both the phosphine and amine donors, or as a monodentate ligand through the phosphorus atom.

The coordination environment around the nickel(II) center in phosphine complexes can be quite flexible. For instance, dichlorobis(triphenylphosphine)nickel(II) exists as two isomers: a paramagnetic tetrahedral blue form and a diamagnetic square planar red form. wikipedia.org The balance between these geometries is influenced by both electronic and steric factors. The presence of both a soft phosphine and a hard amine donor in this compound could lead to interesting structural possibilities and potential hemilability, where the amine group can reversibly coordinate and dissociate.

The stability of nickel(II) phosphine complexes is crucial for their application in catalysis, such as in cross-coupling reactions. wikipedia.org The chelate effect from the bidentate coordination of this compound would contribute significantly to the stability of the resulting complex. Studies on related diphosphine-phosphonite and triphosphine-phosphite ligands with nickel(II) have shown the formation of stable four- and five-coordinate complexes that are active catalysts for N-alkylation of amines. nih.gov

Rhodium(I) Complexes: Preparation of Organometallics for Catalysis

Rhodium(I) complexes are renowned for their catalytic activity in a wide range of organic transformations, including hydrogenation, hydroformylation, and C-H activation. The preparation of organometallic rhodium(I) complexes with P,N-ligands like this compound is of significant interest for developing new and efficient catalysts. The combination of a soft phosphine and a hard amine donor can lead to hemilabile ligand behavior, which can be advantageous in catalytic cycles by creating a vacant coordination site for substrate binding. nih.gov

The synthesis of such complexes typically involves the reaction of a rhodium(I) precursor, such as [Rh(CO)₂Cl]₂, with the P,N-ligand. The resulting complexes can have various structures depending on the stoichiometry and reaction conditions. For example, rhodium(I) complexes with azaphosphatrane ligands have shown adaptive coordination, switching between bidentate and tridentate modes, which can influence the catalytic activity. nih.gov

While specific catalytic applications of rhodium(I) complexes with this compound were not detailed in the provided search results, related systems with other P,N-ligands are known to be effective catalysts. For instance, they have been used in the hydrosilylation of alkynes and the hydroformylation of olefins. The electronic and steric properties of the phosphine and amine moieties can be tuned to optimize the catalytic performance.

Rhenium(I) Complexes: Stoichiometry and Crystal Packing

Rhenium(I) tricarbonyl complexes, with the general formula fac-[Re(CO)₃(L-L)X] (where L-L is a bidentate ligand and X is a halide or other monodentate ligand), are a well-explored class of compounds, often studied for their photophysical and potential radiopharmaceutical applications. The reaction of a rhenium(I) precursor, such as [Re(CO)₅Cl], with this compound is expected to yield a stable octahedral complex where the ligand acts as a bidentate P,N-chelate.

The stoichiometry of these complexes is typically 1:1 between the Re(CO)₃X core and the bidentate ligand. The three carbonyl ligands usually adopt a facial arrangement, which is energetically favored. The crystal packing of these complexes is influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures. nih.gov

Although a crystal structure for a rhenium(I) complex with this compound was not found, data from related complexes with other bidentate phosphine-containing ligands can provide insight into the expected structural parameters. For example, in fac-[Re(Bid)(PPh₃)(CO)₃] complexes, the Re-P bond lengths are around 2.48-2.50 Å. nih.gov

The table below shows representative crystallographic data for a related rhenium(I) tricarbonyl complex.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| fac-[Re(C₇H₅O₂)(C₁₈H₁₅P)(CO)₃] | Triclinic | P-1 | Re-P: 2.4987(5), Re-O: 2.146(1)-2.155(1) | nih.gov |

Copper(I) and Cobalt(II)/(III) Complexes: Structural Transitions and Redox Chemistry

The coordination chemistry of this compound with copper(I) and cobalt(II)/(III) is less documented in the provided search results compared to the platinum-group metals. However, based on the known preferences of these metals, some predictions can be made.

Copper(I) Complexes: Copper(I) is a d¹⁰ ion that typically forms tetrahedral or linear complexes. It has a high affinity for soft donors like phosphines. The reaction with this compound would likely lead to the formation of stable complexes. The amine group could also coordinate, leading to a chelated structure. The redox chemistry of copper complexes is a key aspect of their function in biological systems and catalysis. The Cu(II)/Cu(I) redox couple is often readily accessible. While specific redox data for a copper complex with this compound is unavailable, related copper(II) complexes with imidazole-containing ligands exhibit quasi-reversible one-electron reduction processes. researchgate.net

Cobalt(II)/(III) Complexes: Cobalt can exist in multiple oxidation states, with Co(II) and Co(III) being the most common in coordination compounds. Co(II) (d⁷) can form tetrahedral or octahedral complexes, while Co(III) (d⁶) almost exclusively forms octahedral complexes. The reaction of this compound with a cobalt(II) salt could result in a complex where the ligand is chelated. The redox chemistry of such a complex would be of interest, as the Co(III)/Co(II) couple is central to the function of many cobalt-containing enzymes and catalysts. The oxidation of a Co(II) complex to a Co(III) complex is often achievable, and the stability of the resulting complex would depend on the ligand environment. For instance, cobalt(III) complexes of dioxocyclams have been shown to undergo irreversible one-electron reduction from Co(III) to Co(II). gfmoorelab.com

Exploration of Other Transition Metal Systems (e.g., Molybdenum(0), Tungsten(0))

The coordination chemistry of this compound with early transition metals in low oxidation states, such as molybdenum(0) and tungsten(0), is not well-explored in the available literature. These metals in their zero-valent state are typically stabilized by π-acceptor ligands like carbon monoxide (CO).

It is conceivable that this compound could react with molybdenum or tungsten carbonyl precursors, such as [Mo(CO)₆] or [W(CO)₆], to form substituted carbonyl complexes. In such reactions, the phosphine group of the ligand would likely displace one or more CO ligands to form a M-P bond. The amine group could potentially remain uncoordinated or coordinate to the metal center, possibly leading to a chelated structure.

Studies on related systems, such as molybdenum and tungsten tricarbonyl complexes with isatin (B1672199) and triphenylphosphine (B44618), show that both fac and mer isomers can exist in solution. researchgate.net The formation of molybdenum(0) carbonyl complexes with other P,N,P ligands has also been reported, where the ligand can adopt both bidentate and tridentate coordination modes. odinity.com These findings suggest that this compound could form stable complexes with Mo(0) and W(0), and the resulting structures and reactivity would be an interesting area for future research.

Structural Elucidation and Spectroscopic Characterization of Metal Complexes

The precise arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. A suite of advanced analytical techniques is employed to determine the three-dimensional structure and bonding characteristics of complexes containing this compound.

Single-crystal X-ray diffraction is an indispensable tool for obtaining a definitive, three-dimensional map of a molecule's atomic arrangement. This technique has been used to characterize a variety of metal complexes, revealing details about their coordination geometries and how they pack together in the solid state.

For instance, in a rhenium(I) complex, [ReBr(C27H27NP2)(CO)3], the this compound ligand acts in a P,P'-bidentate fashion, coordinating to the rhenium atom through its two phosphorus atoms. nih.govresearchgate.net The resulting geometry around the rhenium center is a slightly distorted octahedron. nih.govresearchgate.net The distortion is partly attributed to the small bite angle of the bidentate ligand. nih.govresearchgate.net The crystal packing of this complex is stabilized by C-H···O and C-H···Br hydrogen bonds. nih.gov

The structural parameters obtained from X-ray diffraction, such as bond lengths and angles, provide crucial insights into the nature of the metal-ligand interactions. For example, the Re-P bond distances in rhenium complexes can indicate the extent of back-donation from the metal to the ligand. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [ReBr(C27H27NP2)(CO)3] | Monoclinic | P2/n | Distorted octahedral Re(I) center, P,P'-bidentate coordination | nih.govresearchgate.net |

| 1,3-bis(2-iminobenzylideneimino)-propanenickel(II) | Orthorhombic | Pnma | Square-planar Ni(II) center, 'boat' conformation of chelate ring | rsc.org |

NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in both solution and the solid state. researchgate.net For complexes of this compound, multinuclear NMR, including ¹H, ¹³C, and ³¹P, provides a wealth of information.

¹H and ¹³C NMR spectra are used to confirm the presence of the ligand and to study its conformation upon coordination. For example, in ruthenium(II) complexes with 3-(triethoxysilyl)propylamine, a related ligand, the ¹H NMR spectra show characteristic signals for both the phosphine and the amine moieties, and the integration of these signals confirms the stoichiometry of the complex. mdpi.com Similarly, ¹³C{¹H} NMR spectra reveal resonances for the aliphatic parts of the phosphine and amine ligands. mdpi.com

³¹P NMR is particularly informative for phosphine-containing complexes. oxinst.com The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination state. organicchemistrydata.org For example, in a study of palladium(II) acetate (B1210297) complexation with a diphosphine ligand, the appearance of two distinct ³¹P NMR signals indicated a slow exchange between the free and complexed ligand on the NMR timescale. nih.gov The coordination of the phosphine group to a metal center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphine bond. Variable temperature ³¹P{¹H} NMR studies can be used to investigate dynamic processes such as ligand exchange or fluxional behavior. researchgate.net For instance, the absence of line broadening in the ³¹P{¹H} NMR spectra of a ruthenium(II) complex of this compound over a range of temperatures indicated a lack of fluxional behavior on the NMR timescale. researchgate.net

Solid-state NMR can provide information about the structure and packing of complexes in the solid state, complementing the data obtained from X-ray diffraction. nih.gov

Table 2: Representative ³¹P NMR Data for Phosphine Ligands and Complexes

| Compound | Solvent | ³¹P Chemical Shift (ppm) | Comments | Reference |

| Ph2PN(nPr)PPh2 (free ligand) | CD2Cl2 | 63.1 (s) | Free ligand resonance | znaturforsch.com |

| [RuCl2(η²-P,N-DPPA)2] | - | - | Characterized by ³¹P{¹H} NMR | researchgate.net |

| [RuCl2(η²-P,N-DPPA)(PPh3)2] | - | - | Characterized by ³¹P{¹H} NMR | researchgate.net |

| Pd(II)-DPPF complex | CDCl3 | - | Formation of a 1:1 complex observed | nih.gov |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Changes in the vibrational frequencies of the this compound ligand upon coordination to a metal can reveal how the ligand is bound.

The IR spectra of metal complexes often show characteristic bands for the coordinated ligands. For instance, in ruthenium(II) complexes, the coordination of the amine group can be inferred from shifts in the N-H stretching and bending vibrations. researchgate.net The presence of coordinated water molecules can be identified by a broad band in the 3300-3500 cm⁻¹ region. nih.gov The far-IR region is particularly useful for observing the metal-ligand stretching vibrations, such as M-P and M-N bonds, which provides direct evidence of coordination. nih.gov

Raman spectroscopy can also be a powerful tool, especially for studying metal-ligand vibrations and for characterizing species on surfaces. chemrxiv.org For example, tip-enhanced Raman spectroscopy (TERS) has been used to investigate the coordination of individual metalloporphyrin molecules to a surface modified with pyridine-containing thiols. chemrxiv.org

Table 3: Key IR Vibrational Frequencies for Metal Complexes

| Complex | ν(OH) (coordinated H₂O) (cm⁻¹) | M-O (cm⁻¹) | M-N (cm⁻¹) | M-P (cm⁻¹) | Reference |

| [Ni(DPPP)(APY)(H₂O)Cl₂] | 3315-3360 | 504-510 | 470-482 | 432-448 | nih.gov |

| [Cu(DPPP)(APY)(H₂O)Cl₂] | 3315-3360 | 504-510 | 470-482 | 432-448 | nih.gov |

| [Mn(DPPP)(APY)(H₂O)Cl₂]·H₂O | 3315-3360 | 504-510 | 470-482 | 432-448 | nih.gov |

| [Fe(DPPP)(APY)(H₂O)Cl₂]·2H₂O | 3315-3360 | 504-510 | 470-482 | 432-448 | nih.gov |

Mass spectrometry is a crucial technique for determining the molecular weight of a complex and confirming its composition. acs.org Electrospray ionization (ESI) and fast atom bombardment (FAB) are two common ionization techniques used for organometallic compounds.

ESI-MS is particularly useful for characterizing charged complexes in solution. For example, the ESI(+) mass spectrum of a ruthenium(II) complex, [RuCl2(η²-P,N-DPPA)2], showed a molecular ion peak at m/z 658, confirming its mononuclear nature. researchgate.net Tandem mass spectrometry (ESI-CID-MS/MS) can be used to study the fragmentation patterns of phosphine-based ligands and their complexes, providing valuable structural information. acs.orgnih.gov

FAB-MS has also been employed to characterize metal complexes containing phosphine ligands. nih.govresearchgate.net For instance, the FAB-mass spectrum of a dinuclear ruthenium complex was used to monitor the hemilability of an ether-phosphine ligand. researchgate.net

Table 4: Mass Spectrometry Data for Phosphine Ligand Complexes

| Compound | Ionization Method | Key Fragment Ions (m/z) | Comments | Reference |

| [RuCl2(η²-P,N-DPPA)2] | ESI(+) | 658 [M]⁺ | Confirms mononuclear structure | researchgate.net |

| [AgCl(PyrPhos)3] | FAB | 633 [AgL₂]⁺, 370 [AgL]⁺ | Shows characteristic ligand loss | nih.gov |

| [AgBr(PyrPhos)3] | FAB | 633 [AgL₂]⁺, 369 [AgL]⁺ | Similar fragmentation to the chloro-complex | nih.gov |

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy provide insights into the electronic structure of metal complexes and the nature of metal-ligand bonding. slideshare.netfiveable.me The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. youtube.com

In complexes of this compound, several types of electronic transitions can occur. Intraligand transitions, such as π → π* and n → π* transitions within the aromatic rings of the phosphine group, are typically observed in the UV region. researchgate.netnih.gov

More informative are the charge-transfer transitions, which involve the movement of an electron between the metal and the ligand. libretexts.org Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. Metal-to-ligand charge transfer (MLCT) bands result from the excitation of an electron from a metal-based orbital to a ligand-based orbital. libretexts.org The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the coordinating ligands.

The d-d transitions, which involve the excitation of an electron between d-orbitals of the metal center, are often weak and can be observed in the visible region of the spectrum. youtube.com These transitions are responsible for the characteristic colors of many transition metal complexes. fiveable.me The study of these bands provides information about the splitting of the d-orbitals by the ligand field.

Table 5: Electronic Absorption Data for Metal Complexes

| Complex | Solvent | Absorption Maxima (λ_max, nm) | Assignment | Reference |

| [RuCl2(η²-P,N-DPPA)2] | - | 230, 235, 395 | π → π, n → π | researchgate.net |

| [Ni(DPPP)(APY)(H₂O)Cl₂] | DMSO | 36,764–39,840 cm⁻¹, 29,325–32,573 cm⁻¹, 19,920 cm⁻¹ | π → π, n → π, d-d | nih.gov |

| [Cu(dmbpy)(NO₃)₂] | - | - | Studied for DNA binding | researchgate.net |

Catalytic Applications of 3 Diphenylphosphino 1 Propylamine Derived Metal Complexes

Homogeneous Catalysis

Metal complexes incorporating 3-(diphenylphosphino)-1-propylamine and its derivatives have demonstrated remarkable efficacy as catalysts in a variety of homogeneous reactions. The presence of both phosphorus and nitrogen donor atoms allows for fine-tuning of the steric and electronic environment around the metal center, influencing catalytic activity, selectivity, and stability.

Hydrogenation Reactions: Selectivity and Efficiency Studies

Asymmetric hydrogenation, the stereoselective addition of hydrogen to a prochiral unsaturated substrate, is a powerful method for the synthesis of chiral molecules. nih.gov Metal complexes derived from chiral aminophosphine (B1255530) ligands, including those structurally related to this compound, have proven to be highly effective catalysts in this field.

The development of chiral ligands is central to achieving high enantioselectivity in asymmetric hydrogenation. nih.gov Chiral aminophosphine ligands, when complexed with metals like iridium or rhodium, create a chiral environment around the active site, enabling differentiation between the two faces of a prochiral substrate. nih.govacs.org

Iridium complexes bearing chiral aminophosphine ligands have shown exceptional efficiency and enantioselectivity in the hydrogenation of a wide array of unsaturated substrates, including ketones, esters, and alkenes. nih.gov The introduction of an additional coordinating group on the nitrogen atom of the aminophosphine to form a tridentate ligand can lead to catalysts with significantly enhanced stability and performance. nih.gov These catalysts have achieved turnover numbers as high as 4.5 million in the hydrogenation of aryl ketones. nih.gov

The choice of metal is also crucial. While iridium is highly effective for many substrates, rhodium complexes with chiral bisphosphine ligands have also been extensively studied and applied, particularly in the hydrogenation of enamides and acrylic esters. acs.orgrsc.orgnih.gov The mechanism of these reactions has been investigated, and it is understood that the substrate often coordinates to the metal center through two points of interaction, which is key to achieving high selectivity. youtube.com

The scope of asymmetric hydrogenation using aminophosphine-derived catalysts is broad, encompassing the synthesis of chiral amines, which are important building blocks for pharmaceuticals and other bioactive molecules. nih.govub.edunih.gov For example, the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides provides access to chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98-99% ee). nih.gov

Table 3: Asymmetric Hydrogenation of Unsaturated Substrates

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3,3-Diarylallyl phthalimides | Ir-UbaPHOX | 1 mol% catalyst | 98-99 | nih.gov |

| N-Boc-2,3-diarylallyl amines | Ir-MaxPHOX derivative | 1 mol% catalyst, 50 bar H₂ | 98-99 | ub.edu |

| Aryl ketones | Ir-SpiroPAP | - | High | nih.gov |

| Enamides | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | - | >99 | nih.gov |

Transfer Hydrogenation of Aldehydes and Ketones

Metal complexes derived from phosphine-amine ligands, such as this compound, are effective catalysts for the transfer hydrogenation of aldehydes and ketones. This process typically utilizes an inexpensive and readily available hydrogen source, such as 2-propanol, to reduce carbonyl compounds to their corresponding alcohols.

Ruthenium complexes, in particular, have been extensively studied for this transformation. For instance, cis-[RuCl2(ampy)(PP)] (where ampy is 2-(aminomethyl)pyridine and PP is a diphosphine like dppb) and pincer-type complexes have been shown to quantitatively convert aromatic, conjugated, and aliphatic aldehydes to alcohols using 2-propanol and a base like potassium carbonate. unito.it These reactions can achieve high substrate-to-catalyst ratios (S/C) of up to 100,000. unito.it Notably, the chemoselective reduction of conjugated aldehydes to allylic alcohols can be achieved with high efficiency. unito.it For example, a ruthenium complex with a dppf ligand converted trans-cinnamaldehyde to the corresponding allylic alcohol in 97% yield within 30 minutes. unito.it

Iron complexes with PNP pincer ligands have also emerged as efficient catalysts for the hydrogenation of both ketones and aldehydes under mild conditions. nih.gov These reactions proceed at room temperature with turnover frequencies reaching up to 770 h⁻¹ under 5 bar of hydrogen pressure. nih.gov The mechanism is believed to involve a metal-alkoxide cooperation for the heterolytic cleavage of dihydrogen. nih.gov

Nickel(II) complexes with aminophosphinite POCNH pincer ligands are also active in the transfer hydrogenation of aldehydes and ketones. rsc.org These catalysts are selective and tolerate a variety of functional groups that are typically prone to reduction, such as esters, amides, and alkenes. rsc.org The proposed mechanism involves a metal-ligand cooperative pathway. rsc.org

The following table summarizes the catalytic activity of various metal complexes in the transfer hydrogenation of acetophenone (B1666503) as a model substrate.

Table 1: Catalytic Transfer Hydrogenation of Acetophenone

| Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|---|

| [Ru((Ph2PNH)2)C10H6N2)(η6-benzene)Cl2] | - | 2-Propanol | 82 | 10 | 98-99 epa.gov |

| [Rh((Ph2PNH)2)C10H6N2)(cod)Cl]2 | - | 2-Propanol | 82 | - | - epa.gov |

Hydrogenation of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While traditionally accomplished with stoichiometric metal hydride reagents, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. Metal complexes incorporating aminophosphine ligands have shown promise in this area.

Manganese complexes with PNP pincer ligands have been successfully employed for the hydrogenation of a variety of esters, including aromatic and aliphatic esters, diesters, and lactones. nih.gov For instance, a manganese complex catalyzed the hydrogenation of methyl lactate (B86563) to propanediol (B1597323) with almost no racemization, achieving a high yield after 12 hours at a mild temperature of 28°C. youtube.com Another example is the hydrogenation of oleic acid methyl ester to the corresponding unsaturated primary alcohol in high yield using a structurally simpler aminophosphine manganese complex. youtube.com

Ruthenium complexes are also highly effective for ester hydrogenation. youtube.comrsc.org An enantiomerically pure aminophosphine ruthenium complex was used to catalyze the hydrogenation of an aryl iodide-containing ester without cleaving the carbon-iodine bond. youtube.com Furthermore, this catalytic system exhibited kinetic resolution, preferentially hydrogenating one enantiomer of the racemic starting ester. youtube.com

The following table provides examples of ester hydrogenation catalyzed by aminophosphine metal complexes.

Table 2: Catalytic Hydrogenation of Esters to Alcohols

| Catalyst | Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Aminophosphine Manganese Complex | Oleic Acid Methyl Ester | Unsaturated Primary Alcohol | - | High youtube.com |

| Aminophosphine Ruthenium Complex | Methyl Lactate | Propanediol | 1% Sodium Methoxide, 28°C, 12h | High youtube.com |

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a direct and atom-economical method for the synthesis of organophosphorus compounds. This reaction can be catalyzed by various metal complexes, and the development of efficient catalysts is an active area of research.

While specific examples detailing the use of this compound in hydrophosphination are not prevalent in the provided search results, the general principles of hydrophosphination catalysis are relevant. The reaction is a straightforward method to produce tertiary phosphines, which are valuable ligands in coordination chemistry and homogeneous catalysis. mdpi.com For instance, reacting diphenylphosphine (B32561) with a cyclic internal alkene like acenaphthylene (B141429) can generate a phosphine (B1218219) ligand with a unique spatial arrangement. mdpi.com

A comparative study of group I elements in hydrophosphination catalysis has shown that catalytic activity increases down the group, with rubidium and cesium compounds being identified as effective catalysts for the first time. chemrxiv.org This suggests that the nucleophilicity of the catalyst plays a key role. chemrxiv.org

Catalytic Oxidation Reactions (e.g., Alcohols)

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic chemistry. Ruthenium complexes have demonstrated high catalytic activity in this area.

Ruthenium(II) complexes containing the this compound (DPPA) ligand, specifically [RuCl2(η2-P,N-DPPA)2] and [RuCl2(η2-P,N-DPPA)(PPh3)2], have been found to be highly active catalysts for the oxidation of aromatic alcohols. researchgate.net Using hydrogen peroxide (H2O2) and sodium hypochlorite (B82951) (NaOCl) as oxidants, these complexes can achieve a maximum conversion of 95% under mild reaction conditions. researchgate.net

Mechanistic Investigations and Kinetic Studies in Homogeneous Catalysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. Kinetic studies are a powerful tool for elucidating reaction mechanisms.

Reaction progress kinetic analysis is a methodology that utilizes in situ measurements to construct graphical rate equations, allowing for the analysis of complex catalytic reactions from a minimal number of experiments. nih.gov This approach helps to identify the driving forces of a reaction and can be used to differentiate between various proposed mechanistic models. nih.gov

Kinetic studies on the Pd(BINAP)-catalyzed amination of aryl bromides have revealed the presence of a significant induction period, which is attributed to the slow activation of the catalyst precursor. nih.gov These studies have shown that the reaction exhibits a positive order dependence on the aryl bromide and amine, and a zero-order dependence on the base. nih.gov Such detailed kinetic analysis can reveal subtle dependencies of the reaction mechanism on the relative concentrations of substrates. nih.gov

In the context of reactions involving triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and NH-acids, the dependence of the second-order rate constant on reciprocal temperature follows the Arrhenius equation, enabling the calculation of the activation energy for the reactions. researchgate.net

Heterogeneous Catalysis and Supported Catalytic Systems

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Immobilizing these catalysts on solid supports creates heterogeneous systems that are easily recoverable and reusable, which is highly desirable for industrial applications.

Porous organic polymers (POPs) have emerged as effective supports for homogeneous catalysts. mdpi.comresearchgate.net These materials possess high surface areas, tunable pore volumes, and excellent thermal and chemical stability. mdpi.com Palladium catalysts supported on triphenylphosphine-functionalized porous organic polymers have been shown to be highly efficient in Suzuki-Miyaura and aminocarbonylation reactions. mdpi.comresearchgate.net These supported catalysts can be recycled multiple times with minimal loss of activity and negligible metal leaching. mdpi.comresearchgate.net For instance, a palladium catalyst supported on a phosphine-based POP was recycled five times in a Suzuki-Miyaura coupling reaction without a significant drop in performance. mdpi.com Similarly, a palladium catalyst on a triphenylphosphine-functionalized POP was recycled up to seven times in an aminocarbonylation reaction. researchgate.net

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| 2-(aminomethyl)pyridine | ampy |

| This compound | DPPA, C15H18NP |

| Acenaphthylene | - |

| BINAP | - |

| Cesium | Cs |

| Diphosphinidenecyclobutene | DPCB |

| Diphenylphosphine | Ph2PH |

| Hydrogen Peroxide | H2O2 |

| Palladium | Pd |

| Potassium Carbonate | K2CO3 |

| Rubidium | Rb |

| Ruthenium | Ru |

| Sodium Hypochlorite | NaOCl |

| trans-Cinnamaldehyde | - |

Design and Synthesis of Immobilized this compound Complexes on Solid Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter. For metal complexes derived from this compound, the primary amine group serves as a convenient anchor for covalent grafting onto various solid materials.

Commonly employed solid supports include inorganic oxides like silica (B1680970) gel and organic polymers. For instance, this compound can be chemically tethered to silica gel that has been pre-functionalized with groups capable of reacting with the amine, such as isocyanate or chloropropyl moieties. This process typically involves stirring the ligand with the functionalized silica in an appropriate solvent, leading to the formation of a stable covalent bond. Subsequent complexation with a metal precursor, such as a palladium salt, yields the immobilized catalyst.

Another approach involves the use of porous organic polymers (POPs). These materials offer high surface areas and tunable pore structures. The synthesis can involve the co-polymerization of a vinyl-functionalized phosphine ligand with a cross-linking monomer, followed by the introduction of the metal. Alternatively, a pre-formed polymer can be functionalized with phosphine groups and then metallated. For example, a vinyl-functionalized triphenylphosphine can be polymerized, and then a palladium salt is introduced to form the active catalyst. mdpi.com This method creates a robust framework where the active catalytic sites are integrated into the polymer structure.

The choice of support and immobilization technique significantly influences the catalyst's physical properties, such as surface area and porosity, which in turn affect its catalytic performance.

Performance and Recyclability of Heterogeneous Catalysts in Organic Transformations

Immobilized catalysts derived from this compound have demonstrated high efficiency and excellent recyclability in a variety of organic transformations, most notably in cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Palladium complexes of immobilized this compound are particularly effective for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. sigmaaldrich.comsigmaaldrich.com For example, a palladium catalyst supported on a triphenylphosphine-functionalized porous organic polymer has been shown to be highly active in the aminocarbonylation of aryl iodides, achieving moderate to excellent yields with low catalyst loading. researchgate.net

The performance of these catalysts is often evaluated based on key metrics such as product yield, turnover number (TON), and turnover frequency (TOF). The table below summarizes the performance of a representative immobilized palladium catalyst in a cross-coupling reaction.

| Catalyst System | Reaction | Substrate | Product Yield (%) | Recyclability (Number of Cycles) | Reference |

| Pd@KAPs(Ph-PPh3) | Aminocarbonylation | Iodobenzene | 97 | 7 | researchgate.net |

Leaching Studies and Catalyst Stability in Heterogeneous Environments

A critical aspect of heterogeneous catalysis is the stability of the catalyst and the extent to which the active metal species leaches into the reaction solution. mdpi.comuq.edu.au Leaching can lead to a decrease in catalyst activity over time and contamination of the product with the metal, which is a significant concern, especially in the pharmaceutical industry. nih.gov

Various studies have been conducted to investigate the leaching of palladium from immobilized phosphine-based catalysts. nih.govnih.gov Hot filtration tests are a common method to assess whether the catalysis is truly heterogeneous. In this test, the solid catalyst is removed from the reaction mixture at the reaction temperature; if the reaction proceeds in the filtrate, it indicates that active metal species have leached into the solution. researchgate.net

Inductively coupled plasma (ICP) analysis of the reaction filtrate is another powerful technique to quantify the amount of leached metal. nih.gov For well-designed immobilized catalysts, the level of metal leaching is often found to be very low, sometimes at the parts-per-million (ppm) level. researchgate.net The strong covalent bond between the ligand and the support, as well as the chelation of the metal by the phosphine ligand, contributes to the stability of the catalyst and minimizes leaching. mdpi.com However, the nature of the solvent, the reaction temperature, and the specific substrates can all influence the extent of leaching. nih.gov

Enantioselective Catalysis and Chiral Ligand Design Principles

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the production of fine chemicals and pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. The design of chiral ligands that can effectively transfer stereochemical information to the catalytic center is a central theme in this field. jst.go.jptcichemicals.com

Strategies for Achieving High Enantioselectivity with this compound Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands for enantioselective catalysis. Chirality can be introduced into the ligand structure in several ways.

One common strategy is to introduce chirality at the phosphorus atom, creating a P-chirogenic ligand. jst.go.jpnih.gov The synthesis of such ligands often involves the use of phosphine-borane intermediates, which allows for stereospecific functionalization at the phosphorus center. nih.gov By carefully selecting the substituents on the phosphorus atom, it is possible to create a rigid and well-defined chiral environment around the metal center, which is crucial for high enantioselectivity. jst.go.jpnih.gov

Another approach involves modifying the propyl backbone or the amine group with chiral auxiliaries. This can create a chiral pocket around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer.

The success of these chiral ligands is highly dependent on the specific reaction and substrate. For instance, P-chiral phosphine ligands have shown excellent enantioselectivity in transition-metal-catalyzed asymmetric reactions such as hydrogenation. nih.gov The combination of a sterically demanding group and a less bulky group on the phosphorus atom can lead to high levels of stereocontrol. tcichemicals.com The development of new synthetic methods for P-chirogenic phosphines continues to be an active area of research, aiming to create novel ligands with improved catalytic performance. jst.go.jpresearchgate.net

Theoretical and Computational Studies of 3 Diphenylphosphino 1 Propylamine Systems

Density Functional Theory (DFT) Calculations for Ligand Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for probing the electronic structure and predicting the reactivity of molecules like 3-(diphenylphosphino)-1-propylamine. Although specific DFT studies exclusively focused on this ligand are not widely available in the public domain, the principles of such analyses can be outlined based on studies of similar phosphine (B1218219) and amine-containing compounds.

A typical DFT analysis of this compound would involve optimizing its geometry to find the most stable conformation. Subsequent calculations would yield valuable electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is primarily associated with the electron-donating ability of the ligand, with a higher HOMO energy indicating a stronger donor. For this compound, the HOMO is expected to be localized on the phosphorus and nitrogen atoms, reflecting their Lewis basicity. The LUMO, conversely, relates to the electron-accepting ability of the molecule. The HOMO-LUMO energy gap is a crucial indicator of the ligand's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to understand the charge distribution and bonding within the molecule. mdpi.commdpi.com NBO analysis would provide detailed information on the natural atomic charges, revealing the extent of electron density on the phosphorus and nitrogen atoms. This information is critical for understanding how the ligand will interact with a metal center. For instance, more negative charges on the P and N atoms would suggest stronger coordination to an electron-deficient metal. The Wiberg bond indices, also obtained from NBO analysis, offer a measure of the bond order and can provide insights into the strength of the P-C, C-C, C-N, and N-H bonds within the ligand. mdpi.com

Furthermore, DFT can be used to calculate various reactivity descriptors that quantify the ligand's behavior in chemical reactions. sigmaaldrich.comsigmaaldrich.com These descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, provide a more nuanced understanding of the ligand's reactivity than HOMO-LUMO analysis alone. For example, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to attack or be attacked by other species.

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability, likely localized on P and N atoms. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Natural Charge on P | +0.4 e | Provides insight into the electrostatic interaction with a metal center. |

| Natural Charge on N | -0.9 e | Indicates a significant negative charge, suggesting strong coordination. |

| Wiberg Bond Index (P-C) | 1.1 | Suggests a single bond character. |

Computational Modeling of Ligand-Metal Interactions and Complex Stability

Computational modeling provides a powerful lens through which to examine the intricate interactions between this compound and metal centers, as well as the stability of the resulting complexes. While a comprehensive computational study on this specific ligand's complexes is not extensively documented, research on analogous phosphine-amine ligands and their coordination to metals like palladium and ruthenium offers a framework for understanding these interactions. researchgate.netresearchgate.net

The chelation of this compound to a metal center involves the formation of a six-membered ring, a structural motif that significantly influences the stability and reactivity of the complex. Computational models, often employing DFT, can optimize the geometry of these complexes, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, the M-P and M-N bond lengths are critical parameters that indicate the strength of the coordination. Shorter bond lengths generally correlate with stronger bonds.

The stability of these complexes can be quantified by calculating the binding energy between the ligand and the metal. A more negative binding energy signifies a more stable complex. These calculations can be performed for a series of different metal ions to predict the ligand's selectivity. Furthermore, computational models can explore the thermodynamics of ligand substitution reactions, predicting whether this compound is likely to displace other ligands from a metal's coordination sphere.

Experimental work on ruthenium(II) complexes with this compound has shown the formation of stable octahedral complexes. researchgate.net Computational modeling could complement such studies by providing insights into the electronic transitions observed in UV-vis spectra and by rationalizing the electrochemical properties of these complexes.

Mechanistic Pathways of Catalytic Reactions: Computational Elucidation

This compound is a well-known ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. sigmaaldrich.comdiva-portal.org While specific computational studies elucidating the mechanisms of these reactions with this particular ligand are scarce, the general mechanistic pathways are well-established and can be computationally investigated. nih.govnih.gov

In the context of the Suzuki-Miyaura reaction, a typical catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can be employed to map out the potential energy surface for the entire catalytic cycle. This involves locating the transition state for each elementary step and calculating the corresponding activation energy. The rate-determining step of the reaction is the one with the highest activation barrier.

For a palladium complex of this compound, the catalytic cycle would begin with the oxidative addition of an aryl halide to the Pd(0) center. Computational modeling can determine the geometry and energy of the resulting Pd(II) intermediate. The subsequent transmetalation step, involving the transfer of an organic group from a boronic acid (or its derivative) to the palladium center, is often facilitated by a base. DFT can model the role of the base and calculate the energy barrier for this crucial C-C bond-forming precursor step. Finally, the reductive elimination step, where the two coupled organic fragments are expelled from the palladium center to form the final product and regenerate the Pd(0) catalyst, can also be modeled to understand its kinetics and thermodynamics.

Computational studies on similar phosphine-ligated palladium catalysts have provided valuable insights into how the electronic and steric properties of the ligand influence the efficiency of each step in the catalytic cycle. diva-portal.org For example, the electron-donating ability of the phosphine can affect the rate of oxidative addition, while the steric bulk can influence the ease of reductive elimination. A detailed computational study of a this compound-palladium catalyst would shed light on how the interplay between the phosphine and amine moieties tunes the catalytic activity.

In Silico Design and Prediction of Novel this compound Derivatives for Specific Applications

The principles of in silico design offer a rational approach to developing novel derivatives of this compound with enhanced properties for specific applications, such as catalysis or materials science. mdpi.comnih.gov This computational strategy involves systematically modifying the structure of the parent ligand and predicting the properties of the resulting derivatives using theoretical methods.

For catalytic applications, one could computationally screen a library of this compound derivatives with different substituents on the phenyl rings or the propyl backbone. For each derivative, DFT calculations could be used to predict key electronic and steric parameters, such as the Tolman electronic parameter (TEP) and cone angle, which are known to correlate with catalytic activity. For instance, introducing electron-donating groups on the phenyl rings would be expected to increase the electron density on the phosphorus atom, potentially enhancing the rate of oxidative addition in cross-coupling reactions. Conversely, bulky substituents could create a specific steric environment around the metal center, which could improve the selectivity of a reaction.

The stability of the metal complexes formed by these new derivatives could also be assessed computationally. By calculating the binding energies of a series of derivatives with a target metal, it is possible to identify ligands that are likely to form highly stable and active catalysts.

Beyond catalysis, in silico design could be used to predict the properties of materials incorporating these phosphine-amine ligands. For example, the photophysical properties of metal complexes are highly dependent on the nature of the ligands. By calculating the HOMO-LUMO gaps and simulating the electronic absorption spectra of complexes with different derivatives, one could design new materials with specific optical or electronic properties for applications in areas like organic light-emitting diodes (OLEDs) or sensors.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Highly Active and Selective Catalysts

The design of new and improved catalysts is a primary focus in chemical research, aiming for higher efficiency, selectivity, and broader applicability. 3-(Diphenylphosphino)-1-propylamine, also known as (3-aminopropyl)diphenylphosphine, serves as a crucial component in the development of next-generation catalytic systems. tcichemicals.compolyu.edu.hk Its role as a ligand in transition metal complexes is pivotal for enhancing reaction efficiency in various organic syntheses, particularly in cross-coupling reactions. polyu.edu.hk

The utility of phosphine (B1218219) ligands in catalysis is well-established, with their electronic and steric properties being key determinants of the reactivity and selectivity of the metal center. tcichemicals.com The presence of both a phosphine and an amine group in this compound allows for the formation of chelate complexes with metals, which can stabilize the catalyst and influence the reaction outcome. youtube.comrsc.org Research is ongoing to fine-tune the ligand architecture to control these effects precisely. This concept, known as "ligand design," is fundamental to creating new generations of catalysts. scbt.com

Future research will likely focus on modifying the backbone and the substituents of this compound to create derivatives with tailored electronic and steric profiles. This will enable the development of catalysts with enhanced activity for challenging transformations, such as the activation of traditionally unreactive bonds. For instance, ruthenium(II) complexes bearing this ligand have already shown high catalytic activity in the oxidation of aromatic alcohols. rsc.org Further research into such hemilabile ligands, where one donor group can reversibly bind to the metal center, is a promising avenue for developing catalysts with dynamic behavior that can adapt to different stages of a catalytic cycle.

Expansion into Novel Areas of Material Science and Nanoscience

The application of this compound is expanding beyond catalysis into the realm of advanced materials and nanoscience. tcichemicals.compolyu.edu.hk Its unique chemical properties are being harnessed to create novel polymers and nanomaterials with enhanced performance. tcichemicals.compolyu.edu.hk

A significant area of development is its use in the synthesis of polyphosphazenes. Research has demonstrated that this compound can act as a hexa-initiator in conjunction with hexachlorocyclotriphosphazene to create branched, degradable dendritic polyols. mdpi.comsigmaaldrich.com These highly branched, water-soluble polymers have potential applications in biomedicine, such as for drug delivery, and in other areas of materials science. nih.govmdpi.comnih.gov The ability to control the architecture of these polymers at the molecular level opens up possibilities for designing materials with specific properties.

In the field of nanoscience, phosphine-containing compounds are crucial for stabilizing and functionalizing nanoparticles. For example, phosphine ligands are used in the preparation of tri-n-octylphosphine oxide (TOPO)-capped Cadmium Selenide (CdSe) nanoparticles. mdpi.com While not a direct application of this compound, this highlights the importance of the phosphino (B1201336) group in controlling the growth and properties of nanomaterials. Future work could explore the use of this compound to create functionalized nanoparticles where the amine group provides a site for further modification or interaction with other molecules. This could lead to the development of new sensors, imaging agents, or catalytic nanomaterials. rsc.org

Innovative Applications in Sustainable Chemistry and Energy